N-Nitroso Akardite II
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Overview
Description
N-Nitroso Akardite II is a chemical compound with the molecular formula C14H13N3O2. It is primarily used as a stabilizer for nitrate ester-based energetic materials. These materials are commonly used in propellants, explosives, and pyrotechnics. The compound helps to inhibit and slow down the decomposition reactions that can occur in these energetic compositions, thereby enhancing their stability and safety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Nitroso Akardite II typically involves the nitrosation of Akardite II. This process can be carried out by reacting Akardite II with nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: N-Nitroso Akardite II undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The nitroso group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Various nucleophiles can be used for substitution reactions, with conditions depending on the specific nucleophile and desired product.
Major Products: The major products formed from these reactions include various nitroso, amine, and substituted derivatives of Akardite II. These products can have different properties and applications depending on their chemical structure .
Scientific Research Applications
N-Nitroso Akardite II has several scientific research applications, including:
Chemistry: It is used as a stabilizer in the formulation of energetic materials, helping to enhance their stability and performance.
Biology: Research into the biological effects of this compound and its derivatives can provide insights into their potential toxicity and environmental impact.
Medicine: While not commonly used in medicine, studies on the compound’s interactions with biological systems can contribute to the development of safer and more effective stabilizers.
Mechanism of Action
The mechanism by which N-Nitroso Akardite II exerts its stabilizing effects involves the inhibition of decomposition reactions in nitrate ester-based energetic materials. The compound interacts with reactive species generated during the decomposition process, thereby preventing or slowing down further reactions. This interaction helps to maintain the stability and integrity of the energetic material, reducing the risk of accidental ignition or explosion .
Comparison with Similar Compounds
N-Nitroso Diphenylamine: Another stabilizer used in energetic materials, but with different chemical properties and stability profiles.
N-Nitroso Centralite: Similar in function but differs in its chemical structure and reactivity.
N-Nitroso N-Methyl-p-Nitroaniline: Used in similar applications but has distinct physical and chemical properties.
Uniqueness: N-Nitroso Akardite II is unique in its specific combination of stabilizing properties, making it particularly effective in certain formulations of energetic materials. Its ability to inhibit decomposition reactions without significantly affecting the performance of the material sets it apart from other stabilizers .
Properties
IUPAC Name |
1-methyl-1-nitroso-3,3-diphenylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-16(15-19)14(18)17(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXQWYQSFLIGFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)N=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652663 |
Source
|
Record name | N-Methyl-N-nitroso-N',N'-diphenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-26-2 |
Source
|
Record name | N-Methyl-N-nitroso-N',N'-diphenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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